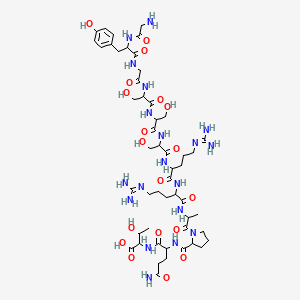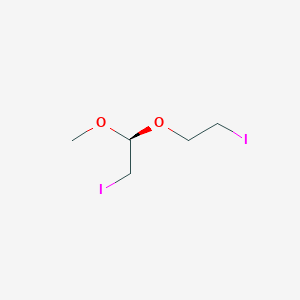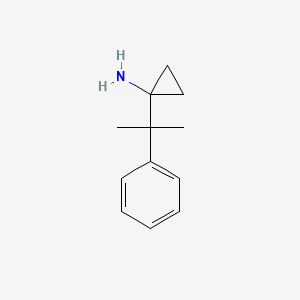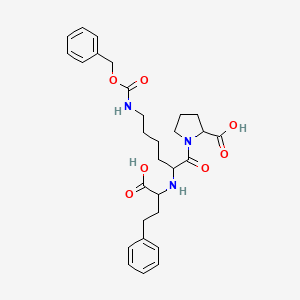
Insulin-like Growth Factor I (30-41)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Insulin-like Growth Factor I (30-41) is a peptide fragment derived from the larger Insulin-like Growth Factor I protein. This specific fragment consists of amino acids 30 to 41 of the full-length protein. Insulin-like Growth Factor I is a hormone similar in molecular structure to insulin and plays a crucial role in growth and development, particularly in childhood. It also has anabolic effects in adults, contributing to muscle growth and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: Insulin-like Growth Factor I (30-41) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Insulin-like Growth Factor I (30-41) often involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as yeast or bacterial cells, which then produce the peptide. The peptide is subsequently purified from the culture medium using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Insulin-like Growth Factor I (30-41) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of methionine residues in the peptide can occur under oxidative conditions .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Insulin-like Growth Factor I (30-41) include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
Scientific Research Applications
Insulin-like Growth Factor I (30-41) has a wide range of scientific research applications. In biology and medicine, it is used to study cell growth, differentiation, and apoptosis. It plays a crucial role in understanding the mechanisms of growth hormone action and its effects on various tissues . In the field of chemistry, it is used as a model peptide for studying protein-peptide interactions and peptide synthesis techniques . Additionally, it has applications in the pharmaceutical industry for developing therapeutic agents targeting growth-related disorders .
Mechanism of Action
Insulin-like Growth Factor I (30-41) exerts its effects by binding to the Insulin-like Growth Factor I receptor, a cell-surface receptor that activates intracellular signaling pathways. These pathways include the MAPK and PI3K signaling cascades, which are involved in cell proliferation, survival, and differentiation . The binding of the peptide to its receptor triggers a series of phosphorylation events that ultimately lead to the activation of these pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Insulin-like Growth Factor I (30-41) include other peptide fragments derived from Insulin-like Growth Factor I, such as Insulin-like Growth Factor I (1-29) and Insulin-like Growth Factor I (42-70). These fragments also play roles in growth and development but may have different biological activities and binding affinities .
Uniqueness: What sets Insulin-like Growth Factor I (30-41) apart from other similar compounds is its specific sequence and the unique biological activities it mediates. This fragment has been shown to have distinct effects on cell signaling pathways compared to other fragments, making it a valuable tool for studying the specific functions of different regions of the Insulin-like Growth Factor I protein .
Properties
Molecular Formula |
C51H83N19O19 |
|---|---|
Molecular Weight |
1266.3 g/mol |
IUPAC Name |
2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59) |
InChI Key |
CTELNAIKTHTMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)

![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
